molecular formula C18H18Cl2N4S2 B4354514 N,N'-bis(3-chlorophenyl)piperazine-1,4-dicarbothioamide

N,N'-bis(3-chlorophenyl)piperazine-1,4-dicarbothioamide

Cat. No.: B4354514
M. Wt: 425.4 g/mol
InChI Key: YXUFHOZYLNUZGV-UHFFFAOYSA-N
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Description

N,N’-bis(3-chlorophenyl)-1,4-piperazinedicarbothioamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a piperazine ring substituted with two 3-chlorophenyl groups and two carbothioamide groups. The presence of these functional groups imparts distinct chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3-chlorophenyl)-1,4-piperazinedicarbothioamide typically involves the reaction of 3-chloroaniline with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) are usually sufficient.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the carbothioamide groups.

    Reduction: Reduction reactions can target the nitro groups if present in the aromatic rings.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or hydroxylamines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating certain diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-bis(3-chlorophenyl)-1,4-piperazinedicarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the piperazine ring and carbothioamide groups allows for interactions with various biological molecules, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N,N’-bis(4-chlorophenyl)-1,4-piperazinedicarbothioamide
  • N,N’-bis(2-chlorophenyl)-1,4-piperazinedicarbothioamide
  • N,N’-bis(3-bromophenyl)-1,4-piperazinedicarbothioamide

Comparison: N,N’-bis(3-chlorophenyl)-1,4-piperazinedicarbothioamide is unique due to the specific positioning of the chlorine atoms on the phenyl rings. This positioning can influence the compound’s reactivity and biological activity. Compared to its analogs with different halogen substitutions or positions, it may exhibit distinct chemical and biological properties, making it a valuable compound for targeted applications.

Properties

IUPAC Name

1-N,4-N-bis(3-chlorophenyl)piperazine-1,4-dicarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N4S2/c19-13-3-1-5-15(11-13)21-17(25)23-7-9-24(10-8-23)18(26)22-16-6-2-4-14(20)12-16/h1-6,11-12H,7-10H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUFHOZYLNUZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=S)NC2=CC(=CC=C2)Cl)C(=S)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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